molecular formula C15H15F2N5O B11644094 N-Acetyl-N'-(2,4-difluoro-phenyl)-N''-(4,6-dimethyl-pyrimidin-2-yl)-guanidine

N-Acetyl-N'-(2,4-difluoro-phenyl)-N''-(4,6-dimethyl-pyrimidin-2-yl)-guanidine

Cat. No.: B11644094
M. Wt: 319.31 g/mol
InChI Key: PQODLJDZJMJONR-UHFFFAOYSA-N
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Description

N-Acetyl-N’-(2,4-difluoro-phenyl)-N’'-(4,6-dimethyl-pyrimidin-2-yl)-guanidine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetyl group, a difluoro-phenyl group, and a dimethyl-pyrimidinyl group attached to a guanidine core. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N’-(2,4-difluoro-phenyl)-N’'-(4,6-dimethyl-pyrimidin-2-yl)-guanidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Guanidine Core: The guanidine core can be synthesized by reacting cyanamide with an amine under basic conditions.

    Introduction of the Difluoro-phenyl Group: The difluoro-phenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable difluoro-phenyl halide reacts with the guanidine core.

    Attachment of the Dimethyl-pyrimidinyl Group: The dimethyl-pyrimidinyl group can be attached via a condensation reaction between a pyrimidine derivative and the guanidine intermediate.

    Acetylation: The final step involves acetylation of the guanidine derivative using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of N-Acetyl-N’-(2,4-difluoro-phenyl)-N’'-(4,6-dimethyl-pyrimidin-2-yl)-guanidine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N’-(2,4-difluoro-phenyl)-N’'-(4,6-dimethyl-pyrimidin-2-yl)-guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyrimidinyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted phenyl or pyrimidinyl derivatives.

Scientific Research Applications

N-Acetyl-N’-(2,4-difluoro-phenyl)-N’'-(4,6-dimethyl-pyrimidin-2-yl)-guanidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound is used in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-Acetyl-N’-(2,4-difluoro-phenyl)-N’'-(4,6-dimethyl-pyrimidin-2-yl)-guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites or allosteric sites on these targets, modulating their activity. The difluoro-phenyl and dimethyl-pyrimidinyl groups contribute to the compound’s binding affinity and specificity, while the acetyl group may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-N’-(2,4-dichloro-phenyl)-N’'-(4,6-dimethyl-pyrimidin-2-yl)-guanidine: Similar structure with chlorine substituents instead of fluorine.

    N-Acetyl-N’-(2,4-difluoro-phenyl)-N’'-(4,6-dimethyl-pyrimidin-2-yl)-urea: Similar structure with a urea core instead of a guanidine core.

    N-Acetyl-N’-(2,4-difluoro-phenyl)-N’'-(4,6-dimethyl-pyrimidin-2-yl)-thiourea: Similar structure with a thiourea core instead of a guanidine core.

Uniqueness

N-Acetyl-N’-(2,4-difluoro-phenyl)-N’'-(4,6-dimethyl-pyrimidin-2-yl)-guanidine is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of both difluoro-phenyl and dimethyl-pyrimidinyl groups enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H15F2N5O

Molecular Weight

319.31 g/mol

IUPAC Name

N-[(E)-N-(2,4-difluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide

InChI

InChI=1S/C15H15F2N5O/c1-8-6-9(2)19-14(18-8)22-15(20-10(3)23)21-13-5-4-11(16)7-12(13)17/h4-7H,1-3H3,(H2,18,19,20,21,22,23)

InChI Key

PQODLJDZJMJONR-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=C(C=C(C=C2)F)F)/NC(=O)C)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=C(C=C(C=C2)F)F)NC(=O)C)C

solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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